tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate
Overview
Description
Molecular Structure Analysis
The molecular formula of “tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate” is C11H14FNO2 . The average mass is 211.233 Da and the monoisotopic mass is 211.100861 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are as follows :Scientific Research Applications
Synthesis and Chemical Transformations
- Intermediate for Biologically Active Compounds : Tert-butyl carbamate derivatives serve as important intermediates in the synthesis of biologically active compounds, such as in the case of omisertinib (AZD9291), highlighting their role in pharmaceutical synthesis processes (Zhao et al., 2017).
- Enantioselective Synthesis : These compounds are crucial for the enantioselective synthesis of carbocyclic analogues of nucleotides, demonstrating their utility in creating stereochemically complex molecules (Ober et al., 2004).
Material Science and Sensory Applications
- Organogels and Sensory Materials : Some tert-butyl carbazole derivatives form organogels that can emit strong blue light and act as fluorescent sensory materials for the detection of volatile acid vapors, showcasing their application in material science and sensor technology (Sun et al., 2015).
Medicinal Chemistry and Drug Design
- Synthesis of Platinum(IV) Complexes : Tert-butyl carbamate derivatives are used in the synthesis and study of platinum(IV) complexes, which have potential applications in chemotherapy, illustrating their importance in the development of new anticancer agents (Wilson & Lippard, 2011).
Chemical Synthesis Techniques
- Chemoselective Transformations : These compounds facilitate chemoselective transformations of amino protecting groups, indicating their utility in complex organic synthesis processes (Sakaitani & Ohfune, 1990).
Mechanism of Action
Target of Action
“tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate” is a carbamate compound. Carbamates are often used in medications and pesticides, and they typically act by inhibiting acetylcholinesterase, an essential enzyme for nerve function .
Mode of Action
Carbamates generally work by reversibly inactivating acetylcholinesterase. This inactivation disrupts nerve signal transmission, which can lead to various effects depending on the specific compound and its concentration .
Biochemical Pathways
The primary pathway affected by carbamates is the cholinergic pathway. By inhibiting acetylcholinesterase, carbamates increase the concentration of acetylcholine in the synapse, leading to overstimulation of the post-synaptic neuron .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of carbamates can vary widely depending on their specific structures. Some are well absorbed orally, while others are primarily absorbed through the skin. They are typically metabolized in the liver and excreted in the urine .
Result of Action
The effects of carbamates depend on their specific targets. In the case of those that inhibit acetylcholinesterase, symptoms can range from mild (e.g., salivation, sweating) to severe (e.g., seizures, respiratory failure), depending on the dose .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of carbamates. For example, some carbamates are more stable in acidic conditions, while others are more stable in neutral or basic conditions .
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-14(2,3)19-13(18)17-15(9-6-10-15)11-7-4-5-8-12(11)16/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMTYOONQRANMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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